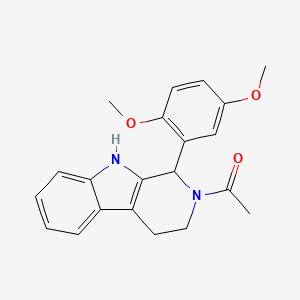
2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmaline, is a naturally occurring beta-carboline alkaloid found in the seeds of Peganum harmala, a plant commonly used in traditional medicine. Harmaline has been the subject of extensive scientific research due to its potential therapeutic applications in various fields, including neuroscience, pharmacology, and oncology.
Wirkmechanismus
Harmaline exerts its effects through various mechanisms, including the inhibition of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. Harmaline has also been shown to interact with various ion channels and receptors in the brain, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects
Harmaline has been shown to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the induction of oxidative stress, and the inhibition of cell proliferation. Harmaline has also been shown to exhibit anticonvulsant and sedative effects.
Vorteile Und Einschränkungen Für Laborexperimente
Harmaline has several advantages for use in laboratory experiments, including its availability, low cost, and ease of synthesis. However, 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline also has several limitations, including its toxicity and potential side effects, which must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, including the development of novel therapeutic agents for the treatment of neurological disorders, the investigation of 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline's potential as an antitumor agent, and the exploration of 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline's effects on other biological systems, such as the immune system. Further research is needed to fully understand the potential therapeutic applications of 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline and to develop safe and effective treatments based on its properties.
Synthesemethoden
Harmaline can be synthesized through various methods, including extraction from the seeds of Peganum harmala and chemical synthesis. The chemical synthesis of 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves the condensation of 2,5-dimethoxyphenylacetonitrile with N,N-dimethyltryptamine followed by reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Harmaline has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to modulate the activity of the cerebellum, a brain region involved in motor coordination and learning. In pharmacology, 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. In oncology, 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
1-[1-(2,5-dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13(24)23-11-10-16-15-6-4-5-7-18(15)22-20(16)21(23)17-12-14(25-2)8-9-19(17)26-3/h4-9,12,21-22H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYKVGSIMLMGPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1C3=C(C=CC(=C3)OC)OC)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,5-Dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5232191.png)
![1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5232198.png)

![2-hydroxy-5-sulfobenzoic acid - 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine (1:1)](/img/structure/B5232241.png)

![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232254.png)
![4-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5232259.png)

![2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B5232279.png)


![ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B5232291.png)
![6-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5232295.png)
![2,5-dimethoxy-N'-[1-(3,4,5-trimethoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5232297.png)